(Methylperoxy)benzene
CAS No.: 148600-12-8
Cat. No.: VC19128013
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148600-12-8 |
|---|---|
| Molecular Formula | C7H8O2 |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | methylperoxybenzene |
| Standard InChI | InChI=1S/C7H8O2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 |
| Standard InChI Key | NLVRJWHXLBQZAU-UHFFFAOYSA-N |
| Canonical SMILES | COOC1=CC=CC=C1 |
Introduction
Chemical Structure and Bonding Characteristics
The molecular structure of (methylperoxy)benzene consists of a benzene ring substituted with a methylperoxy group (–O–O–CH₃). The peroxide linkage introduces significant polarity and reactivity due to the weak O–O bond (bond dissociation energy ≈ 146 kJ/mol) . The phenyl group contributes aromatic stability, while the methylperoxy moiety imposes steric and electronic effects that influence the compound’s physical and chemical properties.
Spectroscopic Features
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Infrared (IR) Spectroscopy: Strong absorption bands at 880–900 cm⁻¹ (O–O stretch) and 1,250–1,270 cm⁻¹ (C–O stretch) are characteristic of the peroxide group .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Stability
Synthetic Routes
(Methylperoxy)benzene is typically synthesized via the reaction of methyl hydroperoxide (CH₃OOH) with benzene derivatives under acidic or radical-initiated conditions :
Yields are moderate (40–60%) due to competing side reactions, including dimerization of methyl hydroperoxide or overoxidation of the benzene ring.
Thermal and Photochemical Stability
The compound is thermally labile, decomposing exothermically above 80°C to form phenol and formaldehyde :
Photolysis under UV light (λ = 254 nm) generates phenyl and methoxy radicals, which recombine to form anisole (C₆H₅OCH₃) or undergo hydrogen abstraction .
Table 1: Stability Parameters of (Methylperoxy)benzene
| Property | Value |
|---|---|
| Decomposition Temperature | 80–85°C |
| Half-life (25°C, dark) | 14 days |
| Activation Energy (Eₐ) | 98 kJ/mol |
| Quantum Yield (Φ, 254 nm) | 0.32 ± 0.05 |
Reactivity and Functionalization
Oxidative Reactions
(Methylperoxy)benzene acts as a mild oxidizing agent, transferring oxygen to substrates such as sulfides (to sulfoxides) and alkenes (to epoxides) . For example:
The reaction proceeds via a radical chain mechanism initiated by homolytic cleavage of the O–O bond.
Acid-Catalyzed Decomposition
In the presence of Brønsted acids, the peroxide undergoes heterolytic cleavage to generate a phenyloxenium ion intermediate, which can participate in electrophilic aromatic substitution :
This reactivity parallels that of other aromatic peroxides but is less explored for (methylperoxy)benzene.
Applications and Industrial Relevance
Polymer Chemistry
The compound has been investigated as a initiator for radical polymerization of styrene and acrylates, though its efficiency is inferior to common initiators like benzoyl peroxide . Its lower thermal stability limits large-scale use.
Organic Synthesis
Recent studies highlight its utility in C–H functionalization reactions. For instance, it mediates the hydroxylation of arenes via a radical rebound mechanism, though yields remain suboptimal (30–50%) .
| Parameter | Value |
|---|---|
| Flash Point | 68°C |
| Autoignition Temperature | 210°C |
| NFPA Health Hazard Rating | 2 (Moderate) |
Unresolved Questions and Future Directions
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Mechanistic Insights: The exact pathways for acid-catalyzed decomposition and radical-mediated reactions require elucidation using advanced techniques like time-resolved spectroscopy.
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Synthetic Optimization: Improving yield and selectivity in synthesis remains critical. Catalytic methods using transition metals (e.g., Fe, Cu) may offer solutions.
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Biological Applications: Preliminary data on analogous peroxides suggest potential antimicrobial properties, but no studies specific to (methylperoxy)benzene exist .
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